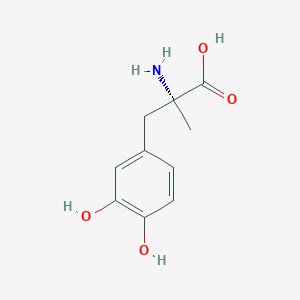

D-alpha-Methyl DOPA

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCSPKMFHVPWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970356 | |

| Record name | (+/-)-Methyldopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-40-3, 555-30-6, 555-29-3 | |

| Record name | (±)-Methyldopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyldopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyldopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tyrosine, 3-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Methyldopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-α-methyl-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-hydroxy-α-methyltyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDOPA ANHYDROUS, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TD13T99R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereochemistry of alpha-Methyl DOPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methyl DOPA, a centrally acting sympatholytic agent, is a classic example of a chiral drug where pharmacological activity is stereospecific. This technical guide provides an in-depth analysis of the stereochemistry of alpha-Methyl DOPA, detailing the properties of its stereoisomers, the metabolic pathway of the active enantiomer, and the experimental methodologies employed for its stereoselective synthesis and resolution. The information is tailored for professionals in pharmaceutical research and development, offering a comprehensive understanding of the critical role stereochemistry plays in the drug's mechanism of action and therapeutic efficacy.

Introduction to alpha-Methyl DOPA

alpha-Methyl DOPA (3-(3,4-dihydroxyphenyl)-2-methylalanine) is an analog of DOPA (3,4-dihydroxyphenylalanine). It functions as a prodrug, requiring biotransformation to an active metabolite to exert its therapeutic effects as an antihypertensive agent.[1] The molecule possesses a single chiral center at the alpha-carbon of the alanine moiety, giving rise to two enantiomers. The therapeutic activity of the drug resides almost exclusively in one of these isomers, highlighting the importance of stereochemical considerations in its development and clinical use.

The Stereoisomers of alpha-Methyl DOPA

The introduction of a methyl group at the α-carbon of DOPA creates a chiral center, resulting in two non-superimposable mirror images, or enantiomers:

-

L-alpha-Methyl DOPA ((S)-(-)-alpha-Methyl DOPA) : This is the levorotatory isomer and is the pharmacologically active form of the drug.[1][2][3] Its IUPAC name is (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.[2]

-

D-alpha-Methyl DOPA ((R)-(+)-alpha-Methyl DOPA) : This is the dextrorotatory isomer and is considered pharmacologically inactive.[1][2]

The antihypertensive activity is attributed solely to the L-isomer.[4] Consequently, clinical formulations use the pure L-enantiomer, known simply as methyldopa.

Quantitative Comparison of Stereoisomer Activity

The difference in pharmacological activity between the L-isomer and the racemic mixture is significant. The racemic form (DL-alpha-methyldopa) requires approximately double the dose to achieve the same antihypertensive effect as the pure L-isomer.[4]

| Parameter | L-alpha-Methyl DOPA | DL-alpha-Methyl DOPA (Racemate) | Reference |

| Antihypertensive Activity | Active | Requires ~2x the dose for equal effect | [4] |

| DOPA Decarboxylase Inhibition | Inhibitory | Significantly less inhibitory | [4] |

Stereospecific Metabolism and Mechanism of Action

The antihypertensive effect of L-alpha-Methyl DOPA is not direct but is mediated through its metabolism to a "false neurotransmitter." This metabolic cascade is also stereospecific.

-

Central Nervous System (CNS) Uptake : L-alpha-Methyl DOPA is actively transported into the CNS via aromatic amino acid transporters.[5][6]

-

Decarboxylation : Within adrenergic neurons, L-alpha-Methyl DOPA acts as a competitive inhibitor of the enzyme Aromatic L-amino acid decarboxylase (AADC).[3] This same enzyme decarboxylates the L-isomer to (1R,2S)-α-methyldopamine.[5]

-

Beta-Hydroxylation : The resulting α-methyldopamine is then stereospecifically β-hydroxylated by the enzyme dopamine β-hydroxylase (DBH) to form (1R,2S)-α-methylnorepinephrine.[5]

-

Alpha-2 Adrenergic Agonism : (1R,2S)-α-methylnorepinephrine, the active metabolite, is a potent agonist of presynaptic α2-adrenergic receptors in the brainstem.[3][5] Stimulation of these inhibitory receptors decreases sympathetic outflow from the CNS, leading to a reduction in peripheral vascular resistance and blood pressure.[1][5]

The D-isomer is not a substrate for this enzymatic pathway and therefore does not produce the active metabolite.[2]

Experimental Protocols: Synthesis and Resolution

The production of enantiomerically pure L-alpha-Methyl DOPA is crucial. Several methods have been developed, primarily involving the resolution of a racemic mixture.

Protocol: Resolution via Diastereomeric Salt Formation

A common strategy for resolving racemic amines and their derivatives is the formation of diastereomeric salts using a chiral resolving agent. For alpha-Methyl DOPA precursors, camphorsulfonic acid has been effectively used.

Objective: To separate the L-isomer from a racemic mixture of an α-amino nitrile precursor.

Workflow:

Methodology:

-

Starting Material: A racemic α-amino nitrile, synthesized from a starting material like 4-hydroxy-3-methoxyphenylacetone, is used.[7][8]

-

Salt Formation: The racemic mixture is treated with an optically pure resolving agent, such as d-10-camphorsulfonic acid, in a suitable solvent (e.g., dioxane).[9] This reaction forms a mixture of two diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility).

-

Fractional Crystallization: The mixture is subjected to fractional crystallization. One diastereomeric salt (e.g., the D-α-amino-α-vanillylpropionitrile d-10-camphorsulfonate dioxane solvate) will be less soluble and crystallize out of the solution, allowing for its separation by filtration.[9]

-

Isolation of the Enantiomer: The desired enantiomer is recovered from the soluble diastereomeric salt.

-

Hydrolysis: The separated, optically pure l-aminonitrile intermediate (l-VII) is then hydrolyzed using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4).[7][9] This step converts the nitrile group to a carboxylic acid and cleaves any protecting groups, yielding the final, optically pure L-alpha-Methyl DOPA.[8][9]

Conclusion

The stereochemistry of alpha-Methyl DOPA is a defining feature of its pharmacology. The therapeutic utility of the drug is confined to the L-enantiomer, which is stereoselectively metabolized in the central nervous system to the active α2-adrenergic agonist, α-methylnorepinephrine. The D-enantiomer is inactive. This stereospecificity necessitates precise control during synthesis and resolution to produce an effective and safe therapeutic agent. For drug development professionals, alpha-Methyl DOPA serves as a cornerstone case study on the critical importance of chirality in drug design, metabolism, and clinical application.

References

- 1. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyldopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Methyldopa - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. pharmacy.uokerbala.edu.iq [pharmacy.uokerbala.edu.iq]

- 7. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

The Stereochemical Basis for the Biological Inactivity of D-alpha-Methyl DOPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core reasons behind the biological inactivity of the D-enantiomer of alpha-Methyl DOPA. By examining its stereochemical configuration and interaction with key enzymes, we will provide a comprehensive explanation for its pharmacological inertness, contrasting it with its active L-isomer, the antihypertensive drug methyldopa.

Core Concept: The Crucial Role of Stereochemistry in Drug Action

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. Enzymes, the catalysts of biological reactions, possess highly specific active sites that can only accommodate substrates with a complementary stereochemical configuration. This "lock and key" or "induced fit" model of enzyme-substrate interaction is central to understanding the differential effects of enantiomers, which are non-superimposable mirror images of each other. In the case of alpha-Methyl DOPA, the L-isomer (L-alpha-Methyl DOPA or methyldopa) is biologically active, while the D-isomer (D-alpha-Methyl DOPA) is not. The primary reason for this disparity lies in the stereoselectivity of the enzyme DOPA decarboxylase (DDC).

The Inactivity of this compound at the Enzymatic Level

The antihypertensive effect of L-alpha-Methyl DOPA is not direct. It acts as a prodrug, requiring enzymatic conversion to its active form. This biotransformation is initiated by the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC). DDC is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the removal of a carboxyl group from aromatic L-amino acids.

The key to the biological inactivity of this compound is the high stereospecificity of DOPA decarboxylase.[1] The enzyme's active site is structured to bind specifically to L-amino acids. Consequently, this compound is not recognized as a substrate by DDC and is not decarboxylated.[1] This lack of enzymatic conversion prevents the formation of the corresponding amine, which is the necessary precursor to the active metabolite.

In contrast, L-alpha-Methyl DOPA is a substrate for DDC and is converted to alpha-methyldopamine. This intermediate is then further metabolized by dopamine β-hydroxylase to alpha-methylnorepinephrine, the active sympatholytic agent.

Quantitative Comparison of Enzymatic Activity

Direct comparative kinetic data for the interaction of this compound with DOPA decarboxylase is scarce in the literature, a testament to its established inactivity. However, studies on L-alpha-Methyl DOPA provide a clear indication of the enzyme's affinity for the L-enantiomer. One study reported the following kinetic parameters for the reaction of DOPA decarboxylase with alpha-methylDopa (presumed to be the L-isomer due to its known activity):

| Substrate | K_m (μM) | k_cat (min⁻¹) |

| L-alpha-Methyl DOPA | 45 | 5.68 |

Table 1: Kinetic parameters of DOPA decarboxylase with L-alpha-Methyl DOPA.[2] The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for the substrate. The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

For this compound, it is expected that the K_m would be exceedingly high and the k_cat would be negligible, effectively indicating no significant enzymatic reaction.

Metabolic Fate of this compound

Given that this compound is not a substrate for DOPA decarboxylase, its metabolic fate differs significantly from its L-isomer. While specific quantitative studies on the metabolism and excretion of pure this compound are limited, general principles of D-amino acid metabolism suggest its likely pathway.

Orally administered D-amino acids are generally absorbed from the intestine.[3] In the body, D-amino acids can be metabolized by D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[3][4][5]

Therefore, it is plausible that this compound is slowly metabolized by DAO. However, without conversion to an active amine by DDC, it does not enter the catecholamine synthesis or metabolism pathways in a manner that would produce a pharmacologically active compound. The majority of an administered dose of this compound is expected to be excreted unchanged in the urine and feces.

Experimental Protocols

Protocol 1: In Vitro DOPA Decarboxylase Activity Assay using Spectrophotometry

This protocol is designed to compare the decarboxylation of L-alpha-Methyl DOPA and this compound by purified DOPA decarboxylase.

Materials:

-

Purified DOPA decarboxylase (from a suitable source, e.g., porcine kidney or recombinant human)

-

L-alpha-Methyl DOPA

-

This compound

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (pH 7.2)

-

Perchloric acid

-

Spectrophotometer capable of measuring absorbance at 280 nm

Procedure:

-

Enzyme Preparation: Prepare a solution of purified DOPA decarboxylase in potassium phosphate buffer containing PLP.

-

Substrate Solutions: Prepare stock solutions of L-alpha-Methyl DOPA and this compound in the same buffer.

-

Reaction Mixture: In a series of cuvettes, prepare reaction mixtures containing the phosphate buffer, PLP, and varying concentrations of either L-alpha-Methyl DOPA or this compound.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed amount of the DOPA decarboxylase solution to each cuvette.

-

Monitoring the Reaction: Monitor the decrease in absorbance at 280 nm over time. The decarboxylation of the aromatic amino acid leads to a decrease in absorbance at this wavelength.

-

Data Analysis: Calculate the initial reaction velocities for each substrate concentration. Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max for each isomer. It is expected that no significant change in absorbance will be observed for this compound.

Protocol 2: Analysis of this compound and its Potential Metabolites in Urine by HPLC-MS/MS

This protocol outlines a method to quantify the excretion of unchanged this compound and identify potential metabolites in urine following oral administration.

Materials:

-

Human or animal subjects administered a single oral dose of this compound

-

Urine collection containers

-

This compound analytical standard

-

Internal standard (e.g., a deuterated analog of this compound)

-

Solid-phase extraction (SPE) cartridges for sample clean-up

-

High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile, water, formic acid)

Procedure:

-

Sample Collection: Collect urine samples at predetermined time intervals after administration of this compound.

-

Sample Preparation:

-

Thaw urine samples and centrifuge to remove particulates.

-

Add the internal standard to a known volume of urine.

-

Perform a solid-phase extraction to clean up the sample and concentrate the analyte.

-

Elute the analyte and internal standard from the SPE cartridge and evaporate the solvent.

-

Reconstitute the residue in the HPLC mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample into the HPLC-MS/MS system.

-

Separate this compound from other urine components on the C18 column using a suitable gradient elution program.

-

Detect and quantify this compound and its potential metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using the analytical standards.

-

Quantify the concentration of this compound in each urine sample.

-

Calculate the total amount of unchanged this compound excreted in the urine over the collection period.

-

Analyze the mass spectrometry data for the presence of potential metabolites, such as the corresponding α-keto acid that would result from D-amino acid oxidase activity.

-

Visualizations

Signaling Pathway Diagram

Caption: Metabolic pathways of L- and this compound isomers.

Experimental Workflow Diagram

Caption: Workflow for comparing DDC activity on stereoisomers.

Conclusion

The biological inactivity of this compound is a direct consequence of the stereospecificity of the enzyme DOPA decarboxylase. Its D-configuration prevents it from binding to the active site of DDC, thereby blocking its conversion into a pharmacologically active amine. While its L-isomer, methyldopa, serves as a prodrug that is metabolized to the potent antihypertensive agent alpha-methylnorepinephrine, the D-isomer is largely unmetabolized by this primary pathway and is likely cleared from the body unchanged or through minor metabolic routes that do not yield active compounds. This stark difference in the biological fate of the two enantiomers underscores the critical importance of stereochemistry in drug design and development.

References

- 1. DOPA decarboxylase - Proteopedia, life in 3D [proteopedia.org]

- 2. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. | Broad Institute [broadinstitute.org]

- 4. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

An In-depth Technical Guide to the Stereoisomers of alpha-Methyl DOPA: D-alpha-Methyl DOPA vs. L-alpha-Methyl DOPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structures, physicochemical properties, and biological activities of the stereoisomers of alpha-Methyl DOPA: D-alpha-Methyl DOPA and L-alpha-Methyl DOPA. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Core Structural Differences: Stereochemistry of D- and L-alpha-Methyl DOPA

This compound and L-alpha-Methyl DOPA are enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. The key structural difference lies in the three-dimensional arrangement of the substituents around the chiral center, which is the alpha-carbon of the amino acid. L-alpha-Methyl DOPA is the (S)-enantiomer, while this compound is the (R)-enantiomer.[1] This seemingly subtle difference in stereochemistry has profound implications for their biological activity. The L-isomer is the pharmacologically active form, primarily used as an antihypertensive agent.[2][3] The D-isomer is considered pharmacologically inactive.[3][4]

Below is a visual representation of the stereochemical difference between the two isomers.

Caption: Chemical structures of L-alpha-Methyl DOPA and this compound.

Comparative Physicochemical Properties

The table below summarizes the key physicochemical properties of D- and L-alpha-Methyl DOPA. While many properties are identical due to their identical chemical formula and connectivity, their interaction with polarized light (optical rotation) is the defining physical difference.

| Property | This compound | L-alpha-Methyl DOPA |

| IUPAC Name | (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid[2] |

| Molecular Formula | C₁₀H₁₃NO₄[3] | C₁₀H₁₃NO₄[5] |

| Molecular Weight | 211.21 g/mol [2][3] | 211.21 g/mol [2][5] |

| Melting Point | ~300 °C[6] | ~300 °C[6] |

| pKa (acidic) | 2.21 (for racemate)[7] | 2.21 (for racemate)[7] |

| Water Solubility | Soluble | Soluble[6] |

| Optical Rotation | Positive (+) | Negative (-)[8] |

Experimental Protocols

Synthesis of L-alpha-Methyl DOPA

The following is a generalized protocol for the synthesis of L-alpha-Methyl DOPA, based on common synthetic routes.

Caption: A generalized workflow for the synthesis of L-alpha-Methyl DOPA.

Detailed Methodology:

-

Strecker Synthesis: 3,4-Dimethoxyphenylacetone is reacted with potassium cyanide and ammonium chloride in a suitable solvent to form the corresponding aminonitrile.

-

Hydantoin Formation: The aminonitrile is then typically converted to a hydantoin derivative by reacting with a source of cyanate or by heating with ammonium carbonate.

-

Hydrolysis: The racemic hydantoin is hydrolyzed under basic conditions (e.g., using barium hydroxide) to yield racemic N-acetyl-alpha-methyl DOPA.

-

Chiral Resolution: The racemic mixture is resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., an alkaloid like brucine) followed by fractional crystallization, or through enzymatic resolution which offers higher stereoselectivity.

-

Isolation of the L-isomer: The diastereomeric salt of the L-isomer is isolated and then treated with acid to liberate the free L-N-acetyl-alpha-methyl DOPA.

-

Demethylation and Deprotection: The methyl ether protecting groups on the catechol ring are removed, and the N-acetyl group is hydrolyzed, typically by heating with a strong acid such as hydrobromic acid, to yield the final product, L-alpha-Methyl DOPA.

Signaling Pathway and Mechanism of Action of L-alpha-Methyl DOPA

L-alpha-Methyl DOPA is a prodrug that exerts its antihypertensive effect through its active metabolite. It is transported into the central nervous system where it is metabolized into alpha-methylnorepinephrine, which acts as a "false neurotransmitter."

Caption: Signaling pathway of L-alpha-Methyl DOPA's antihypertensive action.

Pathway Description:

-

Uptake and Metabolism: L-alpha-Methyl DOPA crosses the blood-brain barrier and is taken up by adrenergic neurons.

-

Conversion to Active Metabolite: Inside the neuron, it is first decarboxylated by aromatic L-amino acid decarboxylase (AADC) to alpha-methyldopamine. Subsequently, dopamine beta-hydroxylase (DBH) converts alpha-methyldopamine to alpha-methylnorepinephrine.[1]

-

Vesicular Storage: Alpha-methylnorepinephrine is then taken up and stored in synaptic vesicles, displacing the natural neurotransmitter, norepinephrine.

-

Release and Receptor Binding: Upon neuronal stimulation, alpha-methylnorepinephrine is released into the synaptic cleft.

-

Presynaptic Feedback Inhibition: It then acts as a potent agonist at presynaptic alpha-2 adrenergic receptors.[1]

-

Reduced Sympathetic Outflow: The activation of these presynaptic autoreceptors inhibits the further release of norepinephrine from the neuron, leading to a reduction in sympathetic outflow from the central nervous system and consequently, a decrease in blood pressure.

References

- 1. Methyldopa - Wikipedia [en.wikipedia.org]

- 2. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (2799-15-7) for sale [vulcanchem.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Methyldopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Alpha-methyldopa | C10H13NO4 | CID 4138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ghsupplychain.org [ghsupplychain.org]

D-alpha-Methyl DOPA: A Synthetic Amino Acid Analogue with Distinct Metabolic Fate

An In-depth Technical Guide on the Origins, Stereochemistry, and Biological Profile of alpha-Methyldopa Isomers

Executive Summary

D-alpha-Methyl DOPA is not a naturally occurring amino acid. It is the pharmacologically inert stereoisomer of the synthetic antihypertensive drug L-alpha-Methyl DOPA (methyldopa). This technical guide delves into the synthetic nature of alpha-methyldopa, clarifying the distinction between its D- and L-isomers. It provides a comprehensive overview of their respective metabolic pathways, supported by quantitative data from human studies. Detailed experimental methodologies for the analysis of these compounds are also presented, alongside visualizations of key metabolic and logical relationships to aid researchers, scientists, and drug development professionals in understanding the disposition of this important pharmaceutical compound.

Introduction: The Synthetic Origin of alpha-Methyldopa

Alpha-methyldopa, specifically the L-isomer (also known as methyldopa), is a methylated analogue of L-DOPA that was first synthesized in 1960.[1][2] It is classified as a non-proteinogenic L-alpha-amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation.[3] Its primary clinical application is as a centrally-acting alpha-2 adrenergic agonist for the management of hypertension, particularly in pregnant women.[1][4]

The synthesis of methyldopa can be achieved through various chemical routes, often starting from precursors like 4-hydroxy-3-methoxy phenylacetone or 3,4-dimethoxybenzaldehyde and 2-acetyl amino propionic acid methyl ester.[5][6] These synthetic processes result in a racemic mixture of D- and L-alpha-Methyl DOPA, from which the therapeutically active L-isomer is separated.[5] There is no scientific evidence to suggest that either D- or L-alpha-Methyl DOPA is produced through natural biosynthetic pathways in any plant, animal, or microorganism.

Stereoisomerism and Pharmacological Activity

Alpha-methyldopa possesses a chiral center at the alpha-carbon of the amino acid structure. This gives rise to two stereoisomers, or enantiomers: this compound and L-alpha-Methyl DOPA. The biological activity of alpha-methyldopa resides almost exclusively in the L-isomer.[2] L-alpha-Methyl DOPA acts as a prodrug; it is metabolized to alpha-methylnorepinephrine, which functions as a "false neurotransmitter" by stimulating central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[1][7]

In contrast, this compound is considered pharmacologically inert.[8] Studies have shown that it is not decarboxylated to form the corresponding amine metabolite, which is a crucial step in the mechanism of action of the L-isomer.[8]

Comparative Metabolism and Pharmacokinetics of D- and L-alpha-Methyl DOPA

The stereochemical difference between D- and L-alpha-Methyl DOPA profoundly influences their absorption, metabolism, and excretion. The L-isomer is partially absorbed from the gastrointestinal tract, while the D-isomer is very poorly absorbed.

Quantitative Analysis of Metabolism and Excretion

The following tables summarize the quantitative data from studies on the metabolism of orally administered, radiolabelled L- and this compound in human subjects.

Table 1: Excretion of L-alpha-Methyl DOPA and its Metabolites in Normal Human Subjects

| Route of Excretion | Percentage of Administered Dose | Major Metabolites |

| Urine | ~40% | Free and conjugated alpha-methyldopa (23%), 3-O-methyl-alpha-methyldopa (~4%), Total amines (~6%), Ketones (~3%) |

| Feces | ~60% | Unchanged L-alpha-Methyl DOPA |

Data compiled from a study involving oral administration of 14C-labelled L-alpha-methyldopa.

Table 2: Excretion of this compound and its Metabolites in Normal Human Subjects

| Route of Excretion | Percentage of Administered Dose | Major Excreted Compounds |

| Feces | 70-80% | Unchanged this compound |

| Urine | 9-14% (of absorbed dose) | Free and conjugated this compound |

| 1-2% (of absorbed dose) | 3-O-methyl-alpha-methyldopa |

Data compiled from a study involving oral administration of D-alpha-methyldopa.

Metabolic Pathways

The primary metabolic pathway for the active L-isomer involves decarboxylation and subsequent hydroxylation. In contrast, the D-isomer is primarily excreted unchanged.

Experimental Protocols

The following provides an overview of the methodologies employed in the study of alpha-methyldopa metabolism.

Administration and Sample Collection

-

Drug Administration: Studies on the metabolism of alpha-methyldopa have involved the oral administration of both unlabeled and 14C-labeled L- and D-isomers of the compound to human subjects.

-

Sample Collection: Urine and feces were collected over several days to account for the total excretion of the administered radioactive dose. Plasma samples were also collected at various time points to determine the plasma half-life of the drug.

Analytical Techniques

-

Radiochemical Analysis: The total radioactivity in urine and fecal homogenates was determined using liquid scintillation counting to quantify the excretion of the 14C-labeled drug and its metabolites.

-

Chromatographic Separation: Paper chromatography and other chromatographic techniques were used to separate the parent drug from its various metabolites in urine extracts.

-

Fluorometric Assay: A fluorometric method was employed for the quantitative determination of alpha-methyldopa and its amine metabolite, alpha-methyldopamine, in urine and tissue samples. This involved the oxidation of the compounds to fluorescent derivatives.

Experimental Workflow

Conclusion

This compound is unequivocally a synthetic compound and is not a naturally occurring amino acid. It is the pharmacologically inert enantiomer of the antihypertensive drug L-alpha-Methyl DOPA. The stereochemistry at the alpha-carbon dictates the biological activity and metabolic fate of these molecules, with the L-isomer undergoing absorption and metabolism to an active compound, while the D-isomer is poorly absorbed and largely excreted unchanged. This distinction is critical for researchers and professionals in drug development, underscoring the importance of stereoisomerism in pharmacology.

References

- 1. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 2. drugs.com [drugs.com]

- 3. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ghsupplychain.org [ghsupplychain.org]

- 5. Top methyldopa alternatives and how to switch your Rx [singlecare.com]

- 6. L-(-)-a-Methyldopa | CAS 555-30-6 | Tocris Bioscience [tocris.com]

- 7. Showing Compound Methyldopa (FDB028425) - FooDB [foodb.ca]

- 8. Methyldopa - Wikipedia [en.wikipedia.org]

Pharmacological profile of D-alpha-Methyl DOPA

An In-depth Technical Guide on the Pharmacological Profile of α-Methyldopa

Introduction

α-Methyldopa is a centrally acting sympatholytic agent utilized for its antihypertensive properties.[1] It exists as two stereoisomers: L-α-methyldopa (also known as methyldopa) and D-α-methyldopa. It is crucial to note that the pharmacological activity is attributed to the L-isomer, which is the active form of the drug.[1][2] The D-isomer is considered pharmacologically inert and does not undergo the same metabolic conversions as its L-counterpart.[2] This guide will focus on the comprehensive pharmacological profile of the active L-isomer, L-α-methyldopa, while referencing the inactivity of the D-isomer.

Mechanism of Action

The antihypertensive effect of L-α-methyldopa is primarily due to its actions within the central nervous system (CNS).[3] It is a prodrug that is metabolized into a pharmacologically active compound, which then exerts its effects.[1] The mechanism can be broken down into several key steps:

-

Central Conversion: L-α-methyldopa crosses the blood-brain barrier and is converted to α-methyldopamine by the enzyme aromatic L-amino acid decarboxylase (LAAD).[4] Subsequently, α-methyldopamine is converted to α-methylnorepinephrine by dopamine β-hydroxylase.[4]

-

"False Neurotransmitter" Concept: α-Methylnorepinephrine acts as a "false neurotransmitter."[5][6] It is structurally similar to norepinephrine but is less potent.[5][6] It replaces norepinephrine in neuronal storage vesicles.[6]

-

α2-Adrenergic Receptor Agonism: Upon neuronal stimulation, α-methylnorepinephrine is released into the synapse and acts as an agonist at presynaptic α2-adrenergic receptors in the brainstem.[3][4]

-

Reduced Sympathetic Outflow: The stimulation of these central α2-adrenergic receptors inhibits adrenergic neuronal outflow from the CNS.[1][3] This leads to a reduction in sympathetic tone, total peripheral resistance, and consequently, a decrease in systemic blood pressure.[3]

-

Inhibition of DOPA Decarboxylase: The S-enantiomer of methyldopa is also a competitive inhibitor of LAAD, which is responsible for the conversion of L-DOPA to dopamine.[4] This inhibition can lead to reduced synthesis of norepinephrine.[4]

The overall effect is a reduction in blood pressure, primarily through the relaxation and dilation of blood vessels, without significantly affecting cardiac output or renal blood flow.[3][5][6]

Signaling Pathway of L-α-Methyldopa

Caption: Metabolic conversion and mechanism of action of L-α-Methyldopa in the CNS.

Pharmacokinetics

The pharmacokinetic profile of L-α-methyldopa has been extensively studied.

| Parameter | Value | Reference |

| Bioavailability | ~25% (range 8% to 62%) | [7] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [7] |

| Onset of Action | 4-6 hours | [4] |

| Duration of Action | 10-48 hours | [4] |

| Elimination Half-life (β-phase) | 1.28 hours (range 1.02 to 1.69 hours) | [7] |

| Protein Binding | <15% | [7] |

| Volume of Distribution (Vdarea) | ~0.60 L/kg (range 0.41 to 0.72 L/kg) | [7] |

| Metabolism | Liver and intestines | [4] |

| Excretion | Primarily renal | [4][7] |

Absorption

Absorption of L-α-methyldopa from the gastrointestinal tract is incomplete and shows significant variability.[2][7]

Distribution

L-α-methyldopa is not extensively bound to plasma proteins.[7] It is lipid-soluble and effectively crosses the blood-brain barrier to exert its therapeutic effects.[3]

Metabolism

The drug undergoes extensive metabolism, primarily in the liver and intestinal cells.[4][7] The main metabolic pathway involves its conversion to α-methyldopamine and subsequently to α-methylnorepinephrine.[8] Another significant metabolite is the O-sulfate conjugate, which is thought to be formed in the intestinal cells.[7]

Excretion

L-α-methyldopa and its metabolites are primarily excreted by the kidneys.[4][7] In patients with renal impairment, the excretion is slowed, which can lead to the accumulation of the drug and its metabolites.[3][7] A portion of the unabsorbed drug is excreted unchanged in the feces.[2]

Pharmacodynamics

The primary pharmacodynamic effect of L-α-methyldopa is the lowering of blood pressure.[5][6] This is achieved through a reduction in peripheral vascular resistance.[5][6] Unlike some other antihypertensive agents, L-α-methyldopa typically does not cause significant changes in cardiac output or heart rate.[5] It also leads to a reduction in plasma renin activity.[6]

Experimental Protocols

A variety of analytical methods have been developed for the determination of methyldopa in pharmaceutical formulations and biological samples. A common and accessible method is spectrophotometry.

Spectrophotometric Determination of Methyldopa

Objective: To determine the concentration of methyldopa in a pharmaceutical preparation using UV-Vis spectrophotometry based on its reaction with a complexing agent.

Principle: This method is based on the complexation reaction of methyldopa with ammonium molybdate, which forms a yellow-colored product. The absorbance of this complex is measured at a specific wavelength (410 nm), and the concentration is determined using a calibration curve based on Beer's Law.[9]

Materials and Reagents:

-

Methyldopa reference standard

-

Ammonium molybdate solution (1.0% w/v)

-

Deionized water

-

Pharmaceutical tablets containing methyldopa

-

Volumetric flasks (5 mL, 100 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

A stock solution of methyldopa is prepared by accurately weighing the reference standard and dissolving it in deionized water.

-

A series of working standard solutions with concentrations ranging from 50 to 200 µg/mL are prepared by diluting the stock solution.[9]

-

-

Preparation of Sample Solution:

-

A specific number of tablets are weighed and finely powdered.

-

A quantity of the powder equivalent to a known amount of methyldopa is dissolved in deionized water, filtered, and diluted to a final concentration within the working range of the assay.[10]

-

-

Complexation Reaction:

-

Spectrophotometric Measurement:

-

The absorbance of each solution is measured at 410 nm against a reagent blank (containing all components except methyldopa).[9]

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

The concentration of methyldopa in the sample solution is determined from the calibration curve using its measured absorbance.

-

Experimental Workflow for Spectrophotometric Analysis

Caption: Workflow for the spectrophotometric determination of methyldopa.

Conclusion

The pharmacological profile of α-methyldopa is exclusively associated with its L-isomer, which acts as a centrally acting antihypertensive agent. Its mechanism, centered around the "false neurotransmitter" concept and central α2-adrenergic receptor agonism, effectively reduces blood pressure by decreasing peripheral vascular resistance. While its use has declined with the advent of newer agents with more favorable side-effect profiles, it remains an important therapeutic option, particularly in the management of hypertension during pregnancy.[4] The D-isomer, D-α-methyldopa, is pharmacologically inert and does not contribute to the therapeutic effects.

References

- 1. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Methyldopa - Wikipedia [en.wikipedia.org]

- 5. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 6. biolife-publisher.it [biolife-publisher.it]

- 7. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 9. redalyc.org [redalyc.org]

- 10. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]

The Chiral Divide: A Technical Examination of D-alpha-Methyl DOPA in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmacology, the stereochemistry of a drug molecule is a critical determinant of its therapeutic activity and toxicological profile. The human body, being a chiral environment, often interacts stereoselectively with drug enantiomers, leading to significant differences in their pharmacodynamic and pharmacokinetic properties. A classic and instructive example of this principle is alpha-Methyl DOPA. While the L-enantiomer, L-alpha-Methyl DOPA (Methyldopa), is a well-established centrally-acting antihypertensive agent, its stereoisomer, D-alpha-Methyl DOPA, is considered pharmacologically inert.[1] This technical guide provides an in-depth analysis of this compound as a chiral molecule, offering a comparative perspective with its active L-isomer to underscore the pivotal role of stereoisomerism in drug design and development.

The Concept of Chirality in Drug Action

Chiral molecules are stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. These enantiomers often exhibit profound differences in their biological activities. This is because drug targets, such as enzymes and receptors, are themselves chiral macromolecules that selectively bind to one enantiomer over the other. This stereoselectivity can manifest in differences in binding affinity, efficacy, and metabolism, ultimately dictating the therapeutic outcome and potential for adverse effects.

Pharmacological Profile: A Tale of Two Isomers

The pharmacological divergence between this compound and L-alpha-Methyl DOPA is stark, primarily stemming from their differential interaction with the enzyme Aromatic L-amino acid decarboxylase (DOPA decarboxylase).

Mechanism of Action of L-alpha-Methyl DOPA

The antihypertensive effect of L-alpha-Methyl DOPA is not direct but is mediated through its active metabolites.[2] The L-isomer is a substrate for DOPA decarboxylase, which converts it to alpha-methyldopamine. This intermediate is then further metabolized by dopamine β-hydroxylase to form alpha-methylnorepinephrine, the primary active metabolite.[2] Alpha-methylnorepinephrine acts as a potent agonist at central α2-adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system and a subsequent decrease in arterial blood pressure.[3]

The Inactivity of this compound

In stark contrast, this compound is not a substrate for DOPA decarboxylase and is therefore not converted to the corresponding amine metabolites.[1] This crucial metabolic difference is the primary reason for its pharmacological inactivity. Studies have shown that the D-isomer is not decarboxylated in the body, and consequently, the active alpha-methylnorepinephrine is not generated.[1]

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize the key quantitative differences between this compound and L-alpha-Methyl DOPA, highlighting the profound impact of stereochemistry on their biological fate and activity.

| Parameter | L-alpha-Methyl DOPA | This compound | Reference |

| Pharmacological Activity | Antihypertensive | Inactive | [1] |

| Interaction with DOPA Decarboxylase | Substrate | Not a substrate | [1] |

| Metabolism to Active Amines | Yes | No | [4] |

Table 1: Comparative Pharmacological Properties of D- and L-alpha-Methyl DOPA

| Parameter | L-alpha-Methyl DOPA | This compound | Reference |

| Oral Absorption | Variable, ~50% | Poorly absorbed | [4][5] |

| Metabolism | Extensively metabolized to active and inactive metabolites | Minimally metabolized | [4] |

| Urinary Excretion (as % of oral dose) | ~40% (as parent drug and metabolites) | 9-14% (as parent drug and conjugates) | [4] |

| Fecal Excretion (as % of oral dose) | ~60% (as unchanged drug) | 70-80% (as unchanged drug) | [4] |

Table 2: Comparative Pharmacokinetic Properties of D- and L-alpha-Methyl DOPA in Humans

| Tissue | L-alpha-Methyl DOPA (Concentration relative to plasma) | This compound (Concentration relative to plasma) | Reference |

| Aqueous Humor | Higher than plasma (indicative of active transport) | Lower than plasma | [6] |

| Cerebrospinal Fluid | Higher availability than D-isomer | Lower availability than L-isomer | [6] |

Table 3: Comparative Distribution of D- and L-alpha-Methyl DOPA in Rabbits

Signaling Pathways and Experimental Workflows

Visualizing the metabolic fate and analytical separation of these enantiomers is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these processes.

Caption: Metabolic pathways of L- and this compound.

Caption: Experimental workflow for chiral HPLC separation.

Experimental Protocols

Chiral Separation of D- and L-alpha-Methyl DOPA via High-Performance Liquid Chromatography (HPLC)

Objective: To resolve and quantify the enantiomers of alpha-Methyl DOPA from a racemic mixture.

Methodology: A high-performance liquid chromatography (HPLC) method utilizing a chiral stationary phase is employed.[7]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A teicoplanin-based chiral column is effective for this separation.[7]

-

Mobile Phase: A polar organic mobile phase consisting of methanol, acetic acid, and triethylamine in a ratio of 1000:0.05:0.05 (v/v/v) has been shown to provide good resolution.[7]

-

Flow Rate: A typical flow rate of 1.0 mL/min is used.

-

Detection: UV detection at 280 nm is suitable for monitoring the elution of the enantiomers.

-

Procedure:

-

Prepare a standard solution of racemic alpha-Methyl DOPA in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a defined volume of the standard solution onto the column.

-

Monitor the elution profile at 280 nm. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

-

The identity of each peak can be confirmed by injecting standards of the pure D- and L-enantiomers.

-

In Vitro DOPA Decarboxylase Inhibition Assay

Objective: To demonstrate the stereoselective inhibition of DOPA decarboxylase by L-alpha-Methyl DOPA and the lack of inhibition by this compound.

Methodology: The activity of DOPA decarboxylase is measured by monitoring the formation of dopamine from its substrate, L-DOPA, in the presence and absence of the alpha-Methyl DOPA enantiomers. A spectrophotometric assay is a common method.[1]

-

Enzyme Source: Purified Aromatic L-amino acid decarboxylase from a suitable source (e.g., porcine kidney or recombinant human enzyme).

-

Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA).

-

Inhibitors: this compound and L-alpha-Methyl DOPA.

-

Assay Buffer: A suitable buffer, such as phosphate buffer at pH 7.2, containing the cofactor pyridoxal 5'-phosphate (PLP).

-

Procedure:

-

Prepare a series of reaction mixtures containing the assay buffer, DOPA decarboxylase, and varying concentrations of either this compound or L-alpha-Methyl DOPA. A control reaction with no inhibitor is also prepared.

-

Pre-incubate the enzyme with the inhibitors for a defined period.

-

Initiate the enzymatic reaction by adding a known concentration of the substrate, L-DOPA.

-

Monitor the rate of dopamine formation over time. This can be achieved spectrophotometrically by coupling the reaction to a subsequent enzymatic reaction that produces a colored product, or by directly measuring dopamine using HPLC with electrochemical detection.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations to determine the IC50 values for each enantiomer. The results are expected to show a significantly lower IC50 for L-alpha-Methyl DOPA compared to this compound, demonstrating the stereoselective inhibition of the enzyme.

-

Conclusion

The case of this compound serves as a powerful illustration of the critical importance of stereochemistry in pharmacology. While its enantiomer, L-alpha-Methyl DOPA, is a clinically effective antihypertensive agent due to its stereospecific metabolism to an active α2-adrenergic agonist, this compound remains pharmacologically inert. This inactivity is directly attributable to its inability to be recognized and metabolized by DOPA decarboxylase. This stark contrast underscores the necessity for drug development professionals to meticulously evaluate the pharmacological and pharmacokinetic profiles of individual enantiomers. A thorough understanding of the chiral properties of drug candidates is paramount for optimizing therapeutic efficacy, minimizing adverse effects, and ultimately ensuring patient safety. The methodologies outlined in this guide provide a framework for the robust chiral evaluation of pharmaceutical compounds.

References

- 1. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of L-DOPA and droxidopa binding to human β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the enantiomers of alpha-Methyl DOPA

An In-depth Technical Guide to the Enantiomers of alpha-Methyl DOPA

Introduction

alpha-Methyl-3,4-dihydroxyphenylalanine (alpha-Methyl DOPA) is a centrally acting sympatholytic agent historically used in the management of hypertension. As a chiral molecule, it exists in two non-superimposable mirror-image forms, or enantiomers: (S)-(-)-alpha-Methyl DOPA and (R)-(+)-alpha-Methyl DOPA. The pharmacological activity of this compound is almost exclusively attributed to the (S)-enantiomer, commercially known as methyldopa.[1] This stereoselectivity is a critical aspect of its mechanism of action and clinical efficacy, highlighting the importance of stereochemistry in drug design and development. This guide provides a detailed examination of the synthesis, stereochemistry, pharmacology, and analysis of the enantiomers of alpha-Methyl DOPA for researchers and drug development professionals.

Stereochemistry and Physicochemical Properties

The chirality of alpha-Methyl DOPA originates from a single stereocenter at the alpha-carbon of the alanine side chain. This gives rise to the (S) and (R) enantiomers. The antihypertensive therapeutic effect is derived from the (S)-isomer, which is often referred to as L-alpha-Methyl DOPA or simply methyldopa.[2][1] The (R)-isomer is largely considered pharmacologically inert regarding its antihypertensive action.

Table 1: Physicochemical Properties of alpha-Methyl DOPA Enantiomers

| Property | (S)-(-)-alpha-Methyl DOPA | (R)-(+)-alpha-Methyl DOPA | Racemic alpha-Methyl DOPA |

| IUPAC Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | (2RS)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |

| Molecular Formula | C₁₀H₁₃NO₄ | C₁₀H₁₃NO₄ | C₁₀H₁₃NO₄ |

| Molar Mass | 211.21 g/mol [3] | 211.21 g/mol | 211.21 g/mol |

| Synonyms | Methyldopa, L-α-Methyl-DOPA, Aldomet | D-α-Methyl-DOPA | DL-α-Methyl-DOPA |

| Acidic pKa | 2.21[3] | Not specified | Not specified |

Pharmacology and Mechanism of Action

The antihypertensive effect of methyldopa is a result of its metabolism in the central nervous system (CNS) to a pharmacologically active substance that acts as an α₂-adrenergic receptor agonist.[2][4][5] The (R)-enantiomer is not a substrate for the key enzyme in this pathway and thus does not elicit the same therapeutic effect.

Mechanism of (S)-alpha-Methyl DOPA

-

CNS Penetration : As an amino acid analogue, (S)-alpha-Methyl DOPA crosses the blood-brain barrier via an active transport mechanism.[2]

-

Enzymatic Conversion : Within central adrenergic neurons, (S)-alpha-Methyl DOPA is metabolized by Aromatic L-amino acid decarboxylase (AADC, also known as DOPA decarboxylase) to (S)-alpha-methyldopamine.[2][6]

-

Formation of the Active Metabolite : (S)-alpha-methyldopamine is then converted by dopamine β-hydroxylase (DBH) into (S)-alpha-methylnorepinephrine.[2][6]

-

α₂-Adrenergic Agonism : (S)-alpha-methylnorepinephrine acts as a potent agonist at presynaptic α₂-adrenergic receptors in the brainstem.[2][4][7]

-

Sympathetic Outflow Reduction : Activation of these central α₂-receptors inhibits adrenergic neuronal outflow from the brainstem to the peripheral sympathetic nervous system.[2][5] This leads to reduced peripheral vascular resistance and a decrease in blood pressure.[5][6]

(S)-alpha-Methyl DOPA is also a competitive inhibitor of AADC.[2] While this was the originally intended mechanism, its primary antihypertensive action is now understood to be mediated by its metabolite, (S)-alpha-methylnorepinephrine, which functions as a "false neurotransmitter".[6]

Pharmacological Inactivity of (R)-alpha-Methyl DOPA

The (R)-enantiomer is not recognized as a substrate by DOPA decarboxylase and therefore is not converted into the corresponding amine, which is a necessary precursor to the active α₂-agonist metabolite.[1] This stereospecificity of the enzyme is the primary reason for the pharmacological inactivity of (R)-alpha-Methyl DOPA as an antihypertensive agent.

Signaling Pathway Visualization

The following diagram illustrates the metabolic conversion of (S)-alpha-Methyl DOPA and the subsequent signaling cascade upon α₂-adrenergic receptor activation.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Methyldopa - Wikipedia [en.wikipedia.org]

- 3. Alpha-methyldopa | C10H13NO4 | CID 4138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 5. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

Unlocking the Research Potential of D-alpha-Methyl DOPA: A Technical Guide for Non-Clinical Investigation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the non-clinical research applications of D-alpha-Methyl DOPA (commonly known as methyldopa), a compound with a long history in the clinical management of hypertension. Beyond its established therapeutic use, this compound presents a valuable tool for investigating fundamental aspects of catecholaminergic neurotransmission and exploring novel therapeutic strategies for a range of disorders. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, details experimental protocols for its use in preclinical models, and visualizes relevant biological pathways and experimental workflows.

Core Mechanism of Action: A Multi-Faceted Approach

This compound, a methylated analogue of L-Dopa, exerts its primary effects through its metabolic conversion into "false neurotransmitters" that modulate adrenergic signaling.[1][2][3] This central mechanism, coupled with its influence on key enzymes in catecholamine biosynthesis, provides a rich area for non-clinical research.

The compound is actively transported into adrenergic neurons and undergoes a two-step enzymatic conversion:

-

Decarboxylation: this compound is a substrate for the enzyme Aromatic L-amino acid Decarboxylase (AADC), which converts it to alpha-methyldopamine.[3]

-

Hydroxylation: Alpha-methyldopamine is then converted by Dopamine β-hydroxylase (DBH) to alpha-methylnorepinephrine.[3]

Alpha-methylnorepinephrine is the primary active metabolite and functions as a potent agonist at presynaptic α2-adrenergic receptors in the central nervous system.[4][5] Activation of these inhibitory autoreceptors suppresses the release of endogenous norepinephrine, leading to a reduction in sympathetic outflow and a subsequent decrease in blood pressure.[4][6] This "false neurotransmitter" hypothesis posits that alpha-methylnorepinephrine is stored in synaptic vesicles and released upon neuronal firing, where it competes with and has a weaker effect than norepinephrine at postsynaptic receptors.[3]

Furthermore, this compound has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, thereby reducing the overall production of dopamine and norepinephrine.[7] It also impacts the serotonergic system, with studies showing a reduction in intrasynaptosomal serotonin (5-HT) and its synthesis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its metabolites. It is important to note that while the compound has been studied for decades, specific binding affinities (Ki or Kd values) for its metabolites at adrenergic receptor subtypes are not consistently reported in the literature.

| Enzyme | Substrate/Inhibitor | Parameter | Value | Species | Reference |

| DOPA Decarboxylase (DDC) | alpha-methylDOPA | Km | 45 µM | Not Specified | |

| DOPA Decarboxylase (DDC) | alpha-methylDOPA | kcat | 5.68 min⁻¹ | Not Specified |

| Receptor | Ligand | Parameter | Value/Observation | Species | Reference |

| α2-Adrenergic Receptor | alpha-methyldopamine (metabolite) | Binding | Abolishes high-affinity binding | Mouse (brain) | [8] |

| α1-Adrenergic Receptor | alpha-methyldopa | Binding | No significant effect detected | Mouse (brain) | [8] |

Potential Non-Clinical Research Applications and Experimental Protocols

The unique mechanism of action of this compound makes it a valuable tool for a variety of non-clinical research applications.

Investigating the Pathophysiology of Hypertension

This compound is extensively used in preclinical models of hypertension, most notably the Spontaneously Hypertensive Rat (SHR), to investigate the central and peripheral mechanisms of blood pressure regulation.

This protocol outlines a typical experiment to evaluate the long-term effects of this compound on cardiovascular parameters in SHR.

Objective: To determine the effect of chronic this compound administration on blood pressure and heart rate in conscious, freely moving SHR.

Materials:

-

Spontaneously Hypertensive Rats (male, 12-16 weeks old)

-

This compound

-

Vehicle (e.g., sterile water or saline)

-

Osmotic minipumps for continuous infusion

-

Tail-cuff plethysmography system for blood pressure measurement

-

Telemetry system for continuous blood pressure and heart rate monitoring (optional, but preferred for detailed analysis)

-

Animal restraining devices for tail-cuff measurements

Procedure:

-

Acclimation and Baseline Measurements:

-

Acclimate rats to the housing facility and handling for at least one week.

-

Train the rats to the restraining device used for tail-cuff measurements for 3-5 consecutive days to minimize stress-induced blood pressure fluctuations.

-

Measure baseline systolic blood pressure and heart rate for at least three consecutive days using the tail-cuff method. For each measurement session, allow the rat to acclimate to the warming chamber (30-32°C) for 10-15 minutes. Obtain at least 5-7 stable readings and average them.

-

-

Surgical Implantation of Osmotic Minipumps:

-

Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).

-

Shave and sterilize the dorsal scapular region.

-

Make a small subcutaneous incision and create a pocket for the osmotic minipump.

-

Implant the osmotic minipump, pre-filled with either this compound solution or vehicle, into the subcutaneous pocket. The concentration of this compound should be calculated to deliver the desired daily dose (e.g., 200 mg/kg/day) based on the pump's flow rate and the average weight of the rats.[8]

-

Suture the incision and provide appropriate post-operative care, including analgesics.

-

-

Chronic Treatment and Monitoring:

-

House the rats individually and monitor their health daily.

-

Measure systolic blood pressure and heart rate using the tail-cuff method at regular intervals (e.g., daily or every other day) for the duration of the study (e.g., 2-4 weeks).

-

If using telemetry, continuous data will be collected.

-

-

Data Analysis:

-

Calculate the change in systolic blood pressure and heart rate from baseline for each rat.

-

Compare the cardiovascular parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., two-way repeated measures ANOVA).

-

Probing Neurotransmitter Dynamics and Interactions

This compound's ability to influence both the adrenergic and serotonergic systems makes it a useful pharmacological tool to study the interplay between these neurotransmitter systems in various brain regions. In vitro preparations, such as synaptosomes, are particularly valuable for dissecting the molecular mechanisms of neurotransmitter release and uptake.

This protocol describes the isolation of synaptosomes from rat brain tissue to study the effects of this compound on neurotransmitter dynamics.

Objective: To prepare a synaptosomal fraction from rat brain to investigate the in vitro effects of this compound on neurotransmitter release and synthesis.

Materials:

-

Wistar or Sprague-Dawley rats

-

Sucrose solutions (various concentrations)

-

Homogenization buffer

-

Centrifuge and ultracentrifuge

-

Dounce homogenizer

-

This compound and other pharmacological agents

-

Radio-labeled neurotransmitter precursors (e.g., ³H-tyrosine, ³H-tryptophan) or neurotransmitters for uptake/release assays

-

Scintillation counter

Procedure:

-

Tissue Preparation:

-

Euthanize the rat according to approved protocols and rapidly dissect the brain region of interest (e.g., striatum, hippocampus, or cortex) on ice.

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution using a Dounce homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge it at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

-

Synaptosomal Purification (Optional):

-

For a more purified preparation, resuspend the crude synaptosomal pellet and layer it onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose layers).

-

Centrifuge at high speed (e.g., 50,000 x g for 2 hours). Synaptosomes will band at the interface of the 0.8 M and 1.2 M sucrose layers.

-

Carefully collect the synaptosomal fraction.

-

-

Experimental Application:

-

Neurotransmitter Release Assay: Pre-load the synaptosomes with a radio-labeled neurotransmitter. Incubate with this compound at various concentrations. Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration). Measure the amount of radioactivity released into the supernatant using a scintillation counter.

-

Neurotransmitter Synthesis Assay: Incubate the synaptosomes with a radio-labeled precursor (e.g., ³H-tyrosine). Add this compound and measure the formation of the radio-labeled neurotransmitter (e.g., ³H-dopamine) using techniques like HPLC with radiometric detection.

-

A Potential Tool for Parkinson's Disease Research: A Hypothetical Framework

While clinical use of this compound in Parkinson's disease is not established, its mechanism of action suggests it could be a valuable research tool in preclinical models. Its ability to inhibit tyrosine hydroxylase and modulate dopamine levels warrants investigation in models of dopamine depletion. The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[4][9]

Hypothetical Application: To investigate whether this compound can modulate the remaining dopamine synthesis or release in a partially lesioned 6-OHDA model, potentially offering insights into compensatory mechanisms.

This protocol describes the creation of a unilateral 6-OHDA lesion in the rat brain.

Objective: To induce a specific and reproducible lesion of the nigrostriatal dopamine system in rats to model Parkinson's disease.

Materials:

-

Sprague-Dawley or Wistar rats

-

6-hydroxydopamine (6-OHDA)

-

Ascorbic acid-saline solution

-

Stereotaxic apparatus

-

Hamilton syringe

-

Anesthetic (e.g., isoflurane)

-

Desipramine (to protect noradrenergic neurons)

Procedure:

-

Pre-treatment:

-

Administer desipramine (e.g., 25 mg/kg, i.p.) 30-60 minutes prior to 6-OHDA injection to prevent the uptake of the neurotoxin by noradrenergic neurons.

-

-

Stereotaxic Surgery:

-

Anesthetize the rat and secure it in the stereotaxic frame.

-

Expose the skull and identify the coordinates for injection into the medial forebrain bundle (MFB) or the striatum.

-

Drill a small burr hole at the target coordinates.

-

Slowly lower the injection needle to the desired depth.

-

-

6-OHDA Injection:

-

Dissolve 6-OHDA in cold 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.

-

Inject a specific amount of the 6-OHDA solution (e.g., 8 µg in 4 µL) at a slow and steady rate (e.g., 1 µL/min).

-

Leave the needle in place for a few minutes after the injection to allow for diffusion before slowly retracting it.

-

-

Post-operative Care and Lesion Confirmation:

-

Suture the incision and provide post-operative care.

-

Allow the animals to recover for at least 2-3 weeks for the lesion to fully develop.

-

Confirm the extent of the lesion through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem analysis (e.g., tyrosine hydroxylase immunohistochemistry).

-

Following the creation of the lesion, various behavioral tests can be employed to quantify the motor deficits and assess the effects of potential therapeutic interventions like this compound.

-

Cylinder Test: This test assesses forelimb use asymmetry during spontaneous exploration in a cylindrical enclosure. The number of times the rat uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs for wall exploration is counted.

-

Corridor Test: This task evaluates sensorimotor neglect and lateralized sensory attention. The rat is placed in a narrow corridor with food rewards on both sides, and the preference for retrieving food from one side is measured.

-

Forelimb Adjusting Steps Test (FAS): This test quantifies forelimb akinesia by measuring the number of adjusting steps the rat makes with each forelimb in response to being moved sideways.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the non-clinical research applications of this compound.

Conclusion and Future Directions

This compound remains a compound of significant interest for non-clinical research. Its well-characterized primary mechanism of action provides a solid foundation for investigating the intricacies of adrenergic and, to a lesser extent, serotonergic neurotransmission. The use of this compound in models of hypertension is well-established and continues to be a valuable approach for dissecting the central control of blood pressure.

A promising but underexplored avenue of research is the application of this compound in models of neurodegenerative diseases like Parkinson's disease. Given its effects on dopamine synthesis, a systematic investigation into its potential to modulate disease progression or symptoms in the 6-OHDA model is warranted. Future non-clinical studies should aim to:

-

Determine specific binding affinities (Ki values) of alpha-methyldopamine and alpha-methylnorepinephrine for α2-adrenergic receptor subtypes. This would provide a more precise understanding of their pharmacological profile.

-

Quantify the inhibitory effects (IC50) of this compound on tyrosine hydroxylase activity in different brain regions.

-

Conduct dose-response studies of this compound in the 6-OHDA model of Parkinson's disease, with comprehensive behavioral and neurochemical endpoints.

By addressing these knowledge gaps, the research community can fully leverage the potential of this compound as a versatile tool to advance our understanding of neuropharmacology and explore novel therapeutic avenues.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. diva-portal.org [diva-portal.org]

- 3. [PDF] Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk | Semantic Scholar [semanticscholar.org]

- 4. A 6-hydroxydopamine-induced selective parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyldopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Alpha-Methyl dopa : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. Animal models of Parkinson's disease - Wikipedia [en.wikipedia.org]

- 8. Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

The Role of D-alpha-Methyl DOPA in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract